(Pentafluoroethyl)trimethylsilane
Overview
Description
It is a colorless, odorless liquid with a low vapor pressure, low toxicity, and high thermal stability . This compound is primarily used as a perfluoroalkylating reagent in various chemical reactions.
Mechanism of Action
Target of Action
(Pentafluoroethyl)trimethylsilane, also known as trimethyl(pentafluoroethyl)silane or Trimethylpentafluoroethylsilane, primarily targets carbonyls and ethylene diamines . It is used as a silicon-based fluorinating reagent for the trifluoromethylation of these compounds .
Mode of Action
The compound interacts with its targets through a process called nucleophilic pentafluoroethylation . In this process, alkyl triflates undergo nucleophilic pentafluoroethylation with trimethylpentafluoroethylsilane to form the corresponding pentafluoroethylated alkanes .
Biochemical Pathways
The compound affects the trifluoromethylation pathway . It is employed as a precursor for metal-mediated trifluoromethylation of aromatic, heteroaromatic, and vinyl substrates . The downstream effects of this pathway include the synthesis of various quinoline derivatives and pentafluoroethylcyclohexanes .
Pharmacokinetics
It is known that the compound is a liquid with a density of 1095 g/mL . It is miscible with tetrahydrofuran , which suggests that it may have good solubility in certain solvents, potentially affecting its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is moisture sensitive , which means that its stability and reactivity can be affected by the presence of water. Additionally, the compound’s solubility in different solvents can influence its action and efficacy .
Biochemical Analysis
Biochemical Properties
(Pentafluoroethyl)trimethylsilane acts as a silicon-based fluorinating reagent for trifluoromethylation of carbonyls and ethylene diamines . It is also employed as a precursor for metal-mediated trifluoromethylation of aromatic, heteroaromatic, and vinyl substrates
Molecular Mechanism
It is known to participate in trifluoromethylation reactions
Preparation Methods
Trimethylpentafluoroethylsilane can be synthesized through several methods. One common synthetic route involves the nucleophilic pentafluoroethylation of alkyl triflates using trimethylpentafluoroethylsilane . The reaction typically requires basic conditions and can be carried out at room temperature. Industrial production methods often involve the use of silicon-based fluorinating reagents for the efficient trifluoromethylation of carbonyls and ethylene diamines .
Chemical Reactions Analysis
Trimethylpentafluoroethylsilane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with alkyl triflates to form pentafluoroethylated alkanes.
Addition Reactions: It can add to N-heterocycles under basic conditions.
Trifluoromethylation: It acts as a fluorinating reagent for the trifluoromethylation of carbonyls and ethylene diamines.
Common reagents used in these reactions include alkyl triflates and bases. The major products formed from these reactions are pentafluoroethylated alkanes and quinoline derivatives .
Scientific Research Applications
Trimethylpentafluoroethylsilane has a wide range of scientific research applications, including:
Organic Chemistry: It is used as a reagent for the synthesis of organosilicon compounds and as a perfluoroalkylating reagent for the synthesis of quinoline derivatives
Catalysis: It serves as a catalyst in organic reactions, facilitating the formation of complex molecules.
Electronics: It is used in plasma-enhanced chemical vapor deposition (PECVD) processes to deposit dielectric thin films in electronics.
Pharmaceuticals: It is employed in the synthesis of fluorinated polysilsesquioxane hollow spheres, which have applications in drug release.
Comparison with Similar Compounds
Trimethylpentafluoroethylsilane can be compared with other similar compounds, such as:
Trimethyl(trifluoromethyl)silane: Used for trifluoromethylation of carbonyls.
(Difluoromethyl)trimethylsilane: Used for difluoromethylation reactions.
(Heptafluoropropyl)trimethylsilane: Used for heptafluoropropylation reactions.
Trimethylpentafluoroethylsilane is unique due to its ability to efficiently introduce the pentafluoroethyl group into various substrates, making it a valuable reagent in synthetic chemistry .
Properties
IUPAC Name |
trimethyl(1,1,2,2,2-pentafluoroethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F5Si/c1-11(2,3)5(9,10)4(6,7)8/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPVUVINMAGMJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375367 | |
Record name | (Pentafluoroethyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124898-13-1 | |
Record name | (Pentafluoroethyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (PENTAFLUOROETHYL)TRIMETHYLSILANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Trimethyl(pentafluoroethyl)silane in the synthesis of the pentafluoroethyl-derivatized nickel pincer complex?
A1: Trimethyl(pentafluoroethyl)silane acts as a reagent in conjunction with cesium fluoride to substitute the chloride ligand in a pre-existing nickel chloride pincer complex. This substitution results in the formation of the desired pentafluoroethyl-derivatized nickel pincer complex [].
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